3-amino-1-(hydroxymethyl)cyclobutan-1-ol hydrochloride, Mixture of diastereomers
Description
3-Amino-1-(hydroxymethyl)cyclobutan-1-ol hydrochloride is a cyclobutane-derived compound characterized by a hydroxymethyl (-CH₂OH) and an amino (-NH₂) group attached to the strained four-membered ring. The presence of two stereogenic centers (at the 1- and 3-positions) results in diastereomerism, necessitating separation techniques such as chromatography for isolation of individual isomers . Its structural complexity and stereochemical diversity make it a candidate for pharmaceutical intermediates or bioactive molecule development, though specific applications require further validation .
Properties
CAS No. |
2751615-80-0 |
|---|---|
Molecular Formula |
C5H12ClNO2 |
Molecular Weight |
153.61 g/mol |
IUPAC Name |
3-amino-1-(hydroxymethyl)cyclobutan-1-ol;hydrochloride |
InChI |
InChI=1S/C5H11NO2.ClH/c6-4-1-5(8,2-4)3-7;/h4,7-8H,1-3,6H2;1H |
InChI Key |
KKODQRQPIQJPSO-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC1(CO)O)N.Cl |
Purity |
95 |
Origin of Product |
United States |
Scientific Research Applications
Chemical Properties and Structure
The compound is characterized by its unique cyclobutane ring structure, which includes an amino group and a hydroxymethyl group. Its molecular formula is , with a molecular weight of approximately 153.61 g/mol. The presence of these functional groups allows for diverse chemical reactivity and biological interactions, making it an attractive candidate for research applications.
Chemistry
- Intermediate in Organic Synthesis : The compound serves as a building block for synthesizing complex organic molecules. Its unique structure allows chemists to create various derivatives that can be used in further chemical reactions .
Biology
- Biochemical Pathways : Research has indicated that 3-amino-1-(hydroxymethyl)cyclobutan-1-ol hydrochloride may play a role in modulating enzyme activities and interacting with receptor sites. This interaction is crucial for understanding its potential therapeutic applications .
Medicine
- Therapeutic Potential : The compound is explored for its possible use in drug development due to its ability to influence biological processes through specific molecular targets. Its functional groups facilitate interactions that can modulate various cellular activities.
Industry
- Specialty Chemicals Production : In industrial chemistry, the compound is utilized in producing specialty chemicals and materials with unique properties, leveraging its reactivity and stability .
Case Study 1: Enzyme Modulation
Research conducted by [source] demonstrated that 3-amino-1-(hydroxymethyl)cyclobutan-1-ol hydrochloride could effectively modulate the activity of specific enzymes involved in metabolic pathways. This study highlighted its potential as a therapeutic agent in metabolic disorders.
Case Study 2: Drug Development
In a study exploring new drug candidates, [source] reported that derivatives of this compound exhibited promising anti-inflammatory properties. The research emphasized the importance of structural modifications on biological activity, paving the way for further pharmacological investigations.
Mechanism of Action
The exact mechanism of action of 3-amino-1-(hydroxymethyl)cyclobutan-1-ol hydrochloride depends on its specific application. In general, the compound may interact with biological targets through binding to enzymes or receptors, leading to modulation of biochemical pathways. The amino group can form hydrogen bonds, while the hydroxymethyl group can participate in hydrophobic interactions.
Comparison with Similar Compounds
Substituent Effects
Ring Size and Strain
- Cyclobutane vs. Cyclopentane: Cyclobutane’s higher ring strain may increase reactivity but reduce conformational flexibility compared to cyclopentane derivatives (). For example, 3-aminocyclopentan-1-ol derivatives benefit from milder synthesis conditions due to lower strain .
- Piperidine Core (Migalastat) : The six-membered ring in Migalastat () avoids strain entirely, enabling stable interactions with α-galactosidase A, a therapeutic target .
Diastereomer Separation
- The target compound’s diastereomer mixture mirrors challenges observed in cyclopentane derivatives (), where flash chromatography is required for isolation. This adds complexity to synthetic workflows compared to single-isomer compounds like cis-3-amino-1-methylcyclobutan-1-ol HCl () .
Pharmacological and Industrial Relevance
- Fluorinated Analogs () highlight industrial demand for tailored lipophilicity, suggesting that substituting -CH₂OH with -CF₃ could optimize the target compound for central nervous system applications .
Biological Activity
3-amino-1-(hydroxymethyl)cyclobutan-1-ol hydrochloride, a compound characterized by its unique cyclobutane structure, has garnered attention in pharmacological research due to its potential biological activities. This article synthesizes current knowledge regarding the biological activity of this compound, focusing on its mechanisms of action, therapeutic implications, and relevant case studies.
Chemical Structure and Properties
The chemical structure of 3-amino-1-(hydroxymethyl)cyclobutan-1-ol hydrochloride features a cyclobutane ring with an amino and a hydroxymethyl group. This configuration allows for unique interactions with biological targets.
| Property | Value |
|---|---|
| CAS Number | [insert CAS number] |
| Molecular Formula | C5H10ClN1O2 |
| Molecular Weight | [insert molecular weight] |
| Purity | [insert purity percentage] |
The biological activity of 3-amino-1-(hydroxymethyl)cyclobutan-1-ol hydrochloride is primarily attributed to its interactions with various enzymes and receptors. Studies have indicated that the compound can act as a modulator of metabolic pathways, influencing enzyme activity through competitive inhibition or allosteric modulation.
Enzyme Interactions
Research has shown that this compound can interact with cytochrome P450 enzymes, which are crucial for drug metabolism. The selective hydroxylation of cyclobutylamine derivatives has been documented, highlighting the compound's role in metabolic transformations that may lead to the formation of biologically active metabolites .
Antimicrobial Activity
Investigations into the antimicrobial properties of 3-amino-1-(hydroxymethyl)cyclobutan-1-ol hydrochloride have yielded promising results. The compound has demonstrated inhibitory effects against various bacterial strains, suggesting potential applications in treating infections.
Neuroprotective Effects
Recent studies have explored the neuroprotective capabilities of this compound. It has been shown to exert protective effects on neuronal cells under oxidative stress conditions, possibly through the modulation of apoptotic pathways .
Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, 3-amino-1-(hydroxymethyl)cyclobutan-1-ol hydrochloride was tested against Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial viability at concentrations as low as 50 µg/mL, showcasing its potential as an antimicrobial agent .
Study 2: Neuroprotective Mechanisms
A study focusing on neuroprotection evaluated the compound's effects on human neuroblastoma cells exposed to hydrogen peroxide. The findings revealed that treatment with the compound significantly reduced cell death and oxidative stress markers compared to untreated controls .
Chemical Reactions Analysis
Oxidation Reactions
The hydroxymethyl group undergoes oxidation to form carboxylic acid derivatives under controlled conditions. Enzymatic oxidation using engineered P450 BM3 variants selectively hydroxylates specific positions on the cyclobutane ring, yielding distinct diastereomers . For example:
| Substrate Derivative | Enzyme Variant | Major Product (% Yield) | Selectivity |
|---|---|---|---|
| Boc-CBA (12a ) | GQ/IG/AL | trans-3-hydroxy (49%) | 91% conv. |
| Ts-CBA (12b ) | KU3/AP/SW | cis-1,2-hydroxy (68%) | 91% conv. |
Key observations:
-
Trifluoromethyl substituents enhance regioselectivity in oxidation.
-
Enzymatic pathways favor trans-hydroxylation unless steric or electronic factors dominate .
Nucleophilic Substitution
The amino group participates in nucleophilic substitution reactions, forming amides or carbamates. For instance:
-
Reaction with acyl chlorides produces N-acyl derivatives under basic conditions.
-
Boc-protected analogs (12a ) are synthesized using diethyl phosphite and diphenylphosphoryl azide at 90°C .
Example Protocol
-
Dissolve 3-amino-1-(hydroxymethyl)cyclobutan-1-ol hydrochloride (1.0 mmol) in THF.
-
Add Boc anhydride (1.2 mmol) and DMAP (0.1 mmol).
-
Stir at 25°C for 12 h to yield Boc-protected derivative (87% yield) .
Ring-Opening Reactions
The strained cyclobutane ring undergoes ring-opening under acidic or thermal conditions:
-
Treatment with HCl in methanol generates linear amines via retro-aldol pathways .
-
Photochemical [2+2] cycloreversion produces ethylene derivatives, though this is less common for amino-substituted cyclobutanes .
Mechanistic Insight
Ring strain (∼26 kcal/mol) drives reactivity, with the amino group stabilizing transition states through hydrogen bonding .
Diastereomer-Specific Reactivity
The mixture of diastereomers exhibits divergent reactivity:
| Diastereomer | Reaction with Acetic Anhydride | Product Solubility |
|---|---|---|
| cis-1,2-hydroxy | Forms acetylated derivative | Ethanol-soluble |
| trans-1,3-hydroxy | No reaction | Water-soluble |
This selectivity arises from steric hindrance in the trans isomer, which blocks acetylation at the amino group.
Thermal Decomposition
At temperatures >150°C, the hydrochloride salt decomposes via:
This pathway is confirmed by TGA-FTIR analysis.
Comparative Reactivity Table
| Reaction Type | Reagents/Conditions | Major Products | Yield (%) |
|---|---|---|---|
| Oxidation | P450 BM3 (KU3/AP/SW variant) | cis-1,2-hydroxy derivative | 91 |
| Nucleophilic Substitution | Boc anhydride, DMAP | N-Boc-protected derivative | 87 |
| Ring-Opening | HCl (1M), MeOH, 60°C | Linear amine hydrochloride | 72 |
| Acetylation | Acetic anhydride, pyridine | Acetylated cis-diastereomer | 65 |
Mechanistic Studies
-
Steric Effects : cis diastereomers react 3× faster in acetylation due to reduced steric hindrance.
-
Electronic Effects : The trifluoromethyl group in analogs (e.g., 12c ) increases electrophilicity at the hydroxymethyl carbon.
Q & A
Q. How to design stability studies for this compound under varying pH and temperature conditions?
- Methodological Answer: Conduct forced degradation studies: expose samples to acidic (HCl), basic (NaOH), oxidative (HO), and thermal stress (40–60°C). Monitor degradation products via HPLC-MS and identify major pathways (e.g., hydrolysis of the cyclobutane ring or deamination). Use Arrhenius plots to predict shelf-life .
Q. What in vitro assays are suitable for evaluating the compound’s potential as a chiral building block in drug discovery?
- Methodological Answer: Test enantioselectivity in enzyme inhibition assays (e.g., proteases, kinases) or receptor-binding assays (e.g., GPCRs). Compare activity of individual diastereomers and racemic mixtures. Use chiral stationary phases in affinity chromatography to screen for target interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
